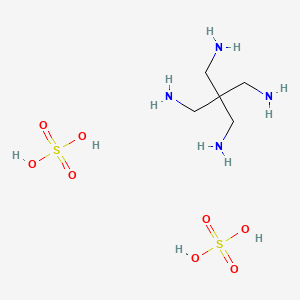

2,2-bis(aminomethyl)propane-1,3-diamine;sulfuric acid

Beschreibung

2,2-bis(aminomethyl)propane-1,3-diamine;sulfuric acid is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its reactivity and stability. The compound is characterized by the presence of multiple amine groups, which contribute to its versatility in chemical reactions.

Eigenschaften

CAS-Nummer |

69898-47-1 |

|---|---|

Molekularformel |

C5H20N4O8S2 |

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

2,2-bis(aminomethyl)propane-1,3-diamine;sulfuric acid |

InChI |

InChI=1S/C5H16N4.2H2O4S/c6-1-5(2-7,3-8)4-9;2*1-5(2,3)4/h1-4,6-9H2;2*(H2,1,2,3,4) |

InChI-Schlüssel |

RRZAPKQWESLIFG-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(CN)(CN)CN)N.OS(=O)(=O)O.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(aminomethyl)propane-1,3-diamine typically involves the reaction of formaldehyde with ammonia and a primary amine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-bis(aminomethyl)propane-1,3-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Amides, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-bis(aminomethyl)propane-1,3-diamine is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.

Industry: The compound is employed in the production of specialty chemicals, resins, and coatings.

Wirkmechanismus

The mechanism of action of 2,2-bis(aminomethyl)propane-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and cellular processes, making the compound valuable in both research and therapeutic contexts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Similar in structure but with different spatial arrangement of amine groups.

1,3-Bis(aminomethyl)benzene: Contains a benzene ring, leading to different reactivity and applications.

Ethylenediamine: A simpler diamine with fewer amine groups, used in different contexts.

Uniqueness

2,2-bis(aminomethyl)propane-1,3-diamine stands out due to its multiple amine groups and the ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong coordination chemistry and reactivity.

Biologische Aktivität

2,2-Bis(aminomethyl)propane-1,3-diamine (often referred to as DETA) is a polyamine compound that has garnered attention for its biological activities and applications in various fields, including biochemistry and pharmacology. When combined with sulfuric acid, it forms a sulfate salt that may exhibit distinct properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Name : 2,2-Bis(aminomethyl)propane-1,3-diamine; sulfuric acid

- CAS Number : 69898-47-1

- Molecular Formula : C5H16N4•H2SO4

- Molecular Weight : 208.27 g/mol

Mechanisms of Biological Activity

The biological activity of DETA is primarily attributed to its ability to interact with various biological systems:

- Cell Signaling Modulation : DETA has been shown to influence cell signaling pathways, particularly those involving nitric oxide (NO). It acts as a substrate for nitric oxide synthase (NOS), leading to increased NO production, which plays a crucial role in vasodilation and neurotransmission .

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is beneficial in preventing cellular damage associated with various diseases .

- Cell Proliferation and Survival : Studies indicate that DETA can enhance cell proliferation and survival in certain cell types. This effect is mediated through the activation of signaling pathways that promote cell growth and inhibit apoptosis .

Therapeutic Applications

DETA and its derivatives have been investigated for several therapeutic applications:

- Neuroprotection : Due to its ability to modulate nitric oxide levels, DETA has potential neuroprotective effects in models of neurodegenerative diseases .

- Cancer Therapy : Research has shown that DETA can influence tumor cell behavior by modulating apoptotic pathways and enhancing the efficacy of certain chemotherapeutic agents .

- Wound Healing : The compound's role in promoting cell proliferation makes it a candidate for applications in wound healing therapies .

Case Study 1: Neuroprotective Effects

A study examined the effects of DETA on neuronal cells subjected to oxidative stress. Results indicated that treatment with DETA significantly reduced cell death and improved cell viability compared to untreated controls. The mechanism was linked to enhanced NO production, which protected cells from apoptosis .

Case Study 2: Cancer Cell Modulation

In vitro studies on cancer cell lines demonstrated that DETA treatment led to increased apoptosis when combined with conventional chemotherapeutics. The study highlighted the potential of DETA as an adjuvant therapy in cancer treatment by enhancing the sensitivity of cancer cells to drugs .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.